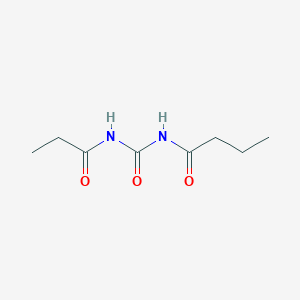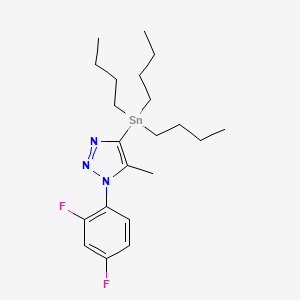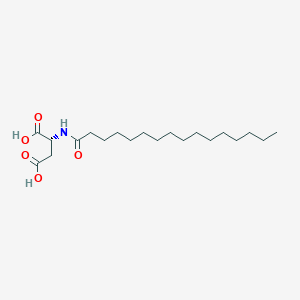
3,3-Bis(trimethylsilyl)-1,3-selenasiletane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(trimethylsilyl)-1,3-selenasiletane is a unique organosilicon compound that features a selenasiletane ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trimethylsilyl)-1,3-selenasiletane typically involves the reaction of trimethylsilyl chloride with selenium-containing precursors under controlled conditions. One common method includes the use of selenourea as a selenium source, which reacts with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions: 3,3-Bis(trimethylsilyl)-1,3-selenasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the selenasiletane ring to selenides or diselenides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides and diselenides.
Substitution: Various organosilicon derivatives with different functional groups.
科学的研究の応用
3,3-Bis(trimethylsilyl)-1,3-selenasiletane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organoselenium compounds and as a reagent in organic transformations.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known antioxidant properties.
Industry: It is used in the development of advanced materials, including semiconductors and polymers, due to its unique chemical properties.
作用機序
The mechanism of action of 3,3-Bis(trimethylsilyl)-1,3-selenasiletane involves its ability to participate in various chemical reactions due to the presence of selenium and trimethylsilyl groups. The selenium atom can undergo redox reactions, while the trimethylsilyl groups can be easily substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
3,3-Bis(trimethylsilyl)-1,3-thiasiletane: Similar structure but contains sulfur instead of selenium.
3,3-Bis(trimethylsilyl)-1,3-disiletane: Contains two silicon atoms in the ring structure.
3,3-Bis(trimethylsilyl)-1,3-oxasiletane: Contains oxygen instead of selenium.
Uniqueness: 3,3-Bis(trimethylsilyl)-1,3-selenasiletane is unique due to the presence of selenium, which imparts distinct redox properties and reactivity compared to its sulfur, silicon, and oxygen analogs. This makes it particularly valuable in applications requiring specific redox behavior and chemical stability.
特性
CAS番号 |
914096-97-2 |
|---|---|
分子式 |
C8H22SeSi3 |
分子量 |
281.49 g/mol |
IUPAC名 |
trimethyl-(3-trimethylsilyl-1,3-selenasiletan-3-yl)silane |
InChI |
InChI=1S/C8H22SeSi3/c1-10(2,3)12(7-9-8-12)11(4,5)6/h7-8H2,1-6H3 |
InChIキー |
MARIPTSLFVHMFM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si]1(C[Se]C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)

![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)

![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)

![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)
![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)

